

Introduction: Distinguishing Maleic Acid from Malic Acid

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Compound of Interest		
Compound Name:	Maleic Acid	
Cat. No.:	B7760973	Get Quote

Within the study of plant-derived organic acids, it is critical to distinguish between **maleic acid** and malic acid, two compounds often confused due to their similar names but differing chemical structures and natural abundances. Malic acid (2-hydroxybutanedioic acid) is a ubiquitous C4-dicarboxylic acid found in virtually all living organisms as a key intermediate in the citric acid (TCA) cycle.[1][2] It is the predominant organic acid in many fruits, including apples, cherries, and grapes, contributing significantly to their tart flavor.[2]

Conversely, **maleic acid** ((2Z)-but-2-enedioic acid) is the cis-isomer of butenedioic acid.[3] Its trans-isomer, fumaric acid, is also a well-known intermediate in the TCA cycle.[4] Unlike malic and fumaric acids, the natural occurrence of **maleic acid** in plants is not widely documented and appears to be rare. Industrial production of **maleic acid** is typically achieved through the hydration of maleic anhydride, which is derived from the oxidation of benzene or butane.[5] This guide provides a comprehensive overview of the current scientific literature regarding the natural occurrence, potential biosynthesis, and analytical determination of **maleic acid** in botanical matrices.

Natural Occurrence in Plant Species

The presence of **maleic acid** as a natural plant metabolite is sparsely reported in peer-reviewed literature. While some chemical databases and non-academic sources suggest its presence in various plants, verifiable scientific studies with quantitative data are largely absent.

One database notes that **maleic acid** has been reported in organisms including Populus tremula (Aspen) and Psychotria punctata. However, extensive searches for primary literature to







corroborate these claims did not yield studies that specifically isolated or quantified **maleic acid** from these species. One commercial chemical supplier claims, without citation, that **maleic acid** has been identified in ginseng, pineapple, cacao plants, sour cherries, and corn.[2] The veracity of these claims is difficult to ascertain without supporting scientific evidence, and it is possible they result from a conflation with malic acid.

A study on compounds derived from oilseed rape straw identified both **maleic acid** and malonic acid and demonstrated their efficacy in controlling the plant pathogen Sclerotinia sclerotiorum.[6] This suggests that **maleic acid** can be present in plant material, though it may arise from degradation or transformation processes rather than direct biosynthesis.

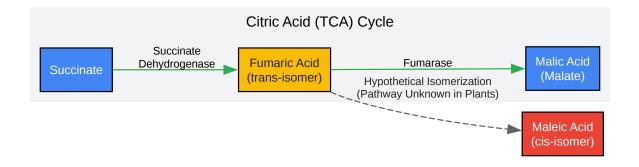
Data Presentation: Due to the profound lack of quantitative data in the accessible scientific literature for the concentration of naturally occurring **maleic acid** in fruits and plants, a comparative data table cannot be generated at this time. Researchers are encouraged to employ highly specific analytical methods to investigate the presence and concentration of this compound in plant matrices.

Biosynthesis and Metabolic Relationship

There is currently no established or documented biosynthetic pathway for **maleic acid** in plants. Its structural isomer, fumaric acid, is a central metabolite formed from the oxidation of succinate by the enzyme succinate dehydrogenase in the TCA cycle.[4]

Theoretically, **maleic acid** could be formed via the enzymatic or photochemical isomerization of fumaric acid. However, no plant-based isomerase that catalyzes this specific conversion has been identified in the literature. The industrial synthesis of fumaric acid often involves the catalytic isomerization of **maleic acid**, demonstrating the chemical feasibility of this transformation.[4] The diagram below illustrates the hypothetical relationship between **maleic acid** and the citric acid cycle through its isomer, fumaric acid.





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Fig. 1: Hypothetical relationship of **maleic acid** to the citric acid cycle.

Analytical Methodologies for Quantification

Accurate quantification of **maleic acid** in plant extracts requires robust analytical methods capable of separating it from other organic acids, particularly its geometric isomer, fumaric acid, and the structurally similar malic acid.[7] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a common and effective technique.[7][8]

Detailed Experimental Protocol: HPLC-PDA

The following protocol is adapted from established methods for the determination of **maleic acid** in food and pharmaceutical matrices and is suitable for plant tissues.[7][8]

- 1. Sample Preparation and Extraction:
- Weigh approximately 1.0 g of homogenized fresh plant material (or 0.2 g of dried, powdered material) into a centrifuge tube.
- Add 25 mL of 50% aqueous methanol and shake vigorously for 30 minutes.
- Centrifuge the mixture at 5000 x g for 10 minutes and collect the supernatant.
- 2. Hydrolysis of Potential Anhydrides:
- This step is crucial as maleic anhydride, if present, will hydrolyze to **maleic acid** under basic conditions, ensuring total quantification.
- To the collected supernatant, add 20 mL of 0.5 N potassium hydroxide (KOH).[8]
- Mix thoroughly and allow the solution to stand for 2 hours at room temperature to ensure complete hydrolysis.[8]



3. Neutralization and Final Preparation:

- Acidify the solution to a pH of approximately 2.0-2.5 by adding ~3 mL of 5 N hydrochloric acid (HCl).[8] Use a pH meter for accuracy.
- Bring the total volume to 50 mL with ultrapure water.
- Filter the final solution through a 0.45 μm membrane filter (e.g., nylon or PVDF) into an HPLC vial.

4. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
- Column: A C18 reverse-phase column (e.g., 5 μm, 4.6 mm i.d. × 250 mm) is suitable.[8]
 Alternatively, a strong cation-exchange column (USP L17 packing) can provide excellent resolution.[7][9]
- Mobile Phase: An isocratic mobile phase consisting of 0.1% phosphoric acid in water and methanol (98:2, v/v).[8] This acidic mobile phase ensures that the organic acids are in their protonated form for good retention on a C18 column.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: 210-214 nm, which is the absorbance maximum for the carboxylic acid functional group.[7]
- Injection Volume: 20 μL.

5. Calibration and Quantification:

- Prepare a stock solution of a maleic acid reference standard (e.g., 1000 μg/mL) in ultrapure water.
- Create a series of working standard solutions (e.g., 0.1 to 10 μ g/mL) by diluting the stock solution.
- Inject the standards to generate a calibration curve based on peak area versus concentration.
- Quantify the **maleic acid** concentration in the sample by comparing its peak area to the calibration curve. The peak should be identified by its retention time relative to the standard.

Experimental Workflow Diagram



The following diagram outlines the key steps in the analytical workflow for determining **maleic acid** in plant samples.

Workflow for Maleic Acid Quantification 1. Sample Collection (Plant Tissue) 2. Homogenization 3. Solvent Extraction (50% Methanol) 4. Basic Hydrolysis (0.5N KOH, 2 hrs) 5. Acidification & Dilution (HCl to pH \sim 2.5) 6. Filtration (0.45 µm Syringe Filter) 7. HPLC-PDA Analysis (C18 Column, 214 nm) 8. Data Analysis (Quantification via Calibration Curve)

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Fig. 2: Analytical workflow for quantifying maleic acid in plant samples.

Conclusion

This technical guide consolidates the available scientific information on the natural occurrence of **maleic acid** in plants and fruits. The evidence indicates that, unlike its isomers fumaric acid and the related compound malic acid, **maleic acid** is not a common or widely distributed natural product in the plant kingdom. Its reported occurrences are rare and often lack quantitative validation in peer-reviewed studies. Furthermore, its biosynthetic pathway in plants remains unknown. For researchers in phytochemistry and drug development, it is essential to employ specific and validated analytical methods, such as the HPLC protocol detailed herein, to unambiguously identify and quantify **maleic acid**, thereby preventing misidentification with other abundant organic acids. Future metabolomic studies may yet uncover specific species or conditions under which **maleic acid** is naturally produced.

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